A Comprehensive Spectroscopic Analysis of 2,3-Pyridinedicarboximide: A Technical Guide for Researchers
A Comprehensive Spectroscopic Analysis of 2,3-Pyridinedicarboximide: A Technical Guide for Researchers
Introduction
2,3-Pyridinedicarboximide, systematically known as 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, incorporating both a pyridine ring and an imide functional group, makes it a valuable scaffold for the design of novel therapeutic agents and functional materials. The precise characterization of this molecule is paramount for its application in any field, ensuring its identity, purity, and structural integrity.
Chapter 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Foundational Principles: The Causality of Chemical Shift and Spin-Spin Coupling
Proton NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule. The principle lies in the interaction of the nuclear spin of protons with an external magnetic field.[1][2] When placed in a strong magnetic field, protons can exist in two spin states of different energies. The absorption of radiofrequency radiation causes a transition between these states, and the frequency at which this occurs is known as the resonance frequency.
The precise resonance frequency of a proton is influenced by its local electronic environment, a phenomenon known as the chemical shift (δ) . Electron-withdrawing groups deshield protons, causing them to resonate at a higher frequency (downfield), while electron-donating groups shield them, leading to a lower resonance frequency (upfield). Furthermore, the interaction of the magnetic fields of neighboring, non-equivalent protons leads to the splitting of NMR signals, a phenomenon called spin-spin coupling . The multiplicity of a signal (e.g., singlet, doublet, triplet) and the coupling constant (J), measured in Hertz (Hz), provide valuable information about the connectivity of atoms in a molecule.
Experimental Protocol: A Self-Validating Approach to ¹H NMR Data Acquisition
The following protocol outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum of 2,3-Pyridinedicarboximide.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid 2,3-Pyridinedicarboximide sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Based on the literature for related compounds, deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its excellent solvating power for polar heterocyclic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS is chemically inert and its signal is defined as 0 ppm, providing a reference point for the chemical shifts of the analyte.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to compensate for any magnetic field drift.
-
Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp, well-resolved signals.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons contributing to each peak.
-
Data Interpretation and Structural Correlation
The ¹H NMR spectrum of 2,3-Pyridinedicarboximide is predicted to show three signals corresponding to the three aromatic protons on the pyridine ring and one broad signal for the imide proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-N (Imide) | 11.0 - 12.0 | broad singlet | - | 1H |
| H-4 | 8.8 - 9.0 | doublet of doublets | J ≈ 4.5, 1.5 Hz | 1H |
| H-6 | 8.3 - 8.5 | doublet of doublets | J ≈ 7.5, 1.5 Hz | 1H |
| H-5 | 7.6 - 7.8 | doublet of doublets | J ≈ 7.5, 4.5 Hz | 1H |
-
H-N (Imide): The imide proton is expected to be significantly deshielded due to the adjacent electron-withdrawing carbonyl groups and its acidic nature. It will likely appear as a broad singlet in the downfield region of the spectrum.
-
Aromatic Protons (H-4, H-5, H-6): The protons on the pyridine ring will exhibit a characteristic splitting pattern. H-4, being adjacent to the nitrogen atom and a carbonyl group, is expected to be the most deshielded. It will appear as a doublet of doublets due to coupling with H-5 (ortho-coupling) and H-6 (meta-coupling). H-6 will also be a doublet of doublets, coupling to H-5 (ortho-coupling) and H-4 (meta-coupling). H-5 will appear as a doublet of doublets due to ortho-coupling with both H-4 and H-6.
Workflow Diagram
Caption: Workflow for ¹H NMR analysis of 2,3-Pyridinedicarboximide.
Chapter 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Core Concepts: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The principles are similar to ¹H NMR, but the focus is on the ¹³C isotope, which has a nuclear spin. Due to the low natural abundance of ¹³C (about 1.1%), ¹³C-¹³C coupling is negligible, resulting in spectra where each unique carbon atom typically gives a single sharp line. The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of the atoms attached to it.
Experimental Protocol: Best Practices for ¹³C NMR
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:
-
Longer Acquisition Times: Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, longer acquisition times or a higher number of scans are required to obtain a good signal-to-noise ratio.
-
Proton Decoupling: To simplify the spectrum and improve sensitivity, ¹³C NMR spectra are typically acquired with broadband proton decoupling. This removes the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon.
Spectral Analysis
The ¹³C NMR spectrum of 2,3-Pyridinedicarboximide is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Imide) | 165 - 175 |
| C-2 | 150 - 155 |
| C-3 | 145 - 150 |
| C-4 | 138 - 142 |
| C-6 | 125 - 130 |
| C-5 | 120 - 125 |
| C-7a | 115 - 120 |
-
Carbonyl Carbons (C=O): The two equivalent carbonyl carbons of the imide group are expected to resonate at the most downfield region of the spectrum due to the strong deshielding effect of the double-bonded oxygen atoms.
-
Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the fused imide ring. The carbons directly attached to the nitrogen (C-2 and C-6) and the electron-withdrawing imide group (C-2 and C-3) will be deshielded. The predicted shifts are based on the analysis of similar heterocyclic systems.
Data Visualization
Caption: Correlation of carbon atoms with predicted ¹³C NMR chemical shifts.
Chapter 3: Infrared (IR) Spectroscopy
The Physics of Molecular Vibrations
Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.[3][4][5] These vibrational modes, such as stretching and bending, are unique to each type of bond and functional group. An IR spectrum is a plot of absorbance or transmittance versus frequency (usually expressed in wavenumbers, cm⁻¹).
Experimental Protocol: Attenuated Total Reflectance (ATR) Method
Attenuated Total Reflectance (ATR) is a popular sampling technique for IR spectroscopy because it requires minimal sample preparation.
-
Instrument Background: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere.
-
Sample Application: Place a small amount of the solid 2,3-Pyridinedicarboximide powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum of the sample.
Interpreting the Vibrational Fingerprint
The IR spectrum of 2,3-Pyridinedicarboximide is expected to show characteristic absorption bands for the imide and pyridine functionalities.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Imide) | 3300 - 3100 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (Imide, Asymmetric) | 1780 - 1740 | Strong |
| C=O Stretch (Imide, Symmetric) | 1720 - 1680 | Strong |
| C=C and C=N Stretch (Aromatic Ring) | 1600 - 1450 | Medium to Strong |
| C-H Bending (Aromatic) | 900 - 650 | Medium to Strong |
-
N-H Stretch: The stretching vibration of the N-H bond in the imide group is expected to appear as a medium-intensity band in the region of 3300-3100 cm⁻¹.
-
C=O Stretches: The two carbonyl groups of the imide will give rise to two strong absorption bands due to symmetric and asymmetric stretching vibrations.
-
Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will appear in the 1600-1450 cm⁻¹ region. The C-H bending vibrations of the aromatic ring will be observed in the fingerprint region (below 1000 cm⁻¹).
Workflow Diagram
Caption: Workflow for ATR-IR analysis of 2,3-Pyridinedicarboximide.
Chapter 4: Mass Spectrometry (MS)
Principles of Ionization and Mass Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6][7][8] In a typical experiment, a sample is vaporized and then ionized. The resulting ions are separated according to their m/z values by a mass analyzer and then detected. Electron Ionization (EI) is a common ionization technique where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is often characteristic of the molecule's structure.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized using Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Elucidating the Molecular Formula and Fragmentation
The mass spectrum of 2,3-Pyridinedicarboximide will provide its molecular weight and clues about its structure through fragmentation.
| Ion | Predicted m/z | Interpretation |
| [M]⁺˙ | 148 | Molecular Ion |
| [M-CO]⁺˙ | 120 | Loss of a carbonyl group |
| [M-HNCO]⁺˙ | 105 | Loss of isocyanic acid |
| [C₅H₃N]⁺˙ | 77 | Pyridine ring fragment |
-
Molecular Ion Peak: The molecular ion peak is expected at an m/z of 148, corresponding to the molecular weight of C₇H₄N₂O₂. High-resolution mass spectrometry would confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation of the molecular ion is likely to involve the loss of small, stable neutral molecules. The loss of a carbonyl group (CO, 28 Da) would result in a fragment at m/z 120. The loss of isocyanic acid (HNCO, 43 Da) from the imide ring is another plausible fragmentation pathway, leading to a fragment at m/z 105. The pyridine ring fragment would likely be observed at m/z 77.
Process Diagram
Caption: The process of Electron Ionization Mass Spectrometry.
Chapter 5: Integrated Spectroscopic Analysis: A Holistic Approach to Structural Confirmation
The unambiguous structural elucidation of 2,3-Pyridinedicarboximide is achieved by integrating the data from all three spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating confirmation of the molecule's identity.
Caption: Convergence of spectroscopic data to confirm the structure.
-
¹H and ¹³C NMR data collectively establish the carbon-hydrogen framework, confirming the presence of a trisubstituted pyridine ring and the number of protons attached to it, as well as the presence of the imide proton and the carbonyl carbons.
-
IR spectroscopy provides definitive evidence for the key functional groups: the imide (N-H and two C=O stretches) and the aromatic pyridine ring.
-
Mass spectrometry confirms the molecular weight of the compound and, through its fragmentation pattern, supports the proposed connectivity of the atoms.
References
-
Deutsche Gesellschaft für Massenspektrometrie. Basic Principle of Mass Spectrometry. [Link]
-
BYJU'S. IR (infrared) spectroscopy. [Link]
-
Wikipedia. Mass spectrometry. [Link]
-
Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]
-
Microbe Notes. Mass Spectrometry Explained: Principle, Steps & Uses. [Link]
-
PREMIER Biosoft. Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. [Link]
-
Shimadzu. Principles of infrared spectroscopy (1) Molecular vibrations and infrared absorption. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy. [Link]
-
Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]
-
Microbe Notes. Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. [Link]
-
Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
Sources
- 1. 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione(4664-00-0) 1H NMR [m.chemicalbook.com]
- 2. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 3. 2,3-Pyridinedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 5. 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione | 4664-00-0 [chemicalbook.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 8. researchgate.net [researchgate.net]
